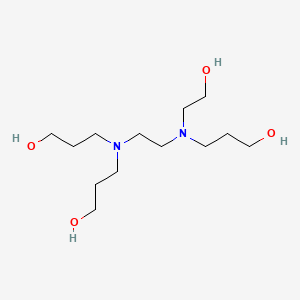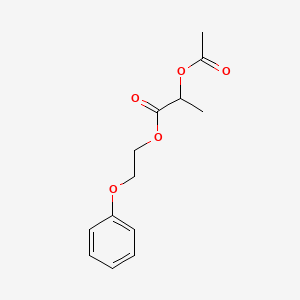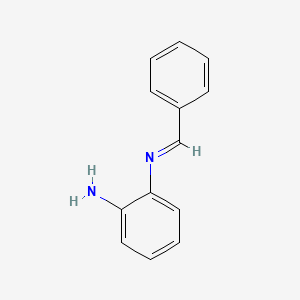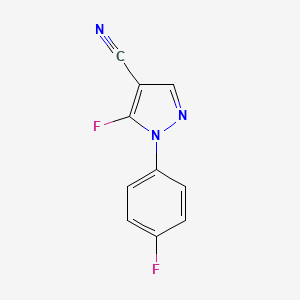
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in organic and medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced ability to permeate biological membranes . The incorporation of fluorine atoms into organic molecules can improve their binding strength to target receptors, making them valuable in drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide, followed by Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an environmentally friendly, efficient heterogeneous photocatalyst .
Industrial Production Methods
the use of scalable and environmentally friendly processes, such as photoredox catalysis, is likely to be favored due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form cyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cyclization: Reagents such as 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce complex heterocyclic structures .
科学的研究の応用
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The exact molecular pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- Fluorinated Pyridines
Uniqueness
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific fluorination pattern and the presence of a carbonitrile group. This combination of features can enhance its binding properties and metabolic stability, making it a valuable compound in various scientific research applications .
特性
CAS番号 |
1269293-81-3 |
|---|---|
分子式 |
C10H5F2N3 |
分子量 |
205.16 g/mol |
IUPAC名 |
5-fluoro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5F2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChIキー |
NMBCCWOIQZQBMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


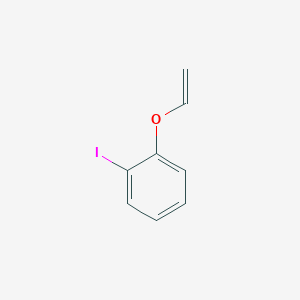
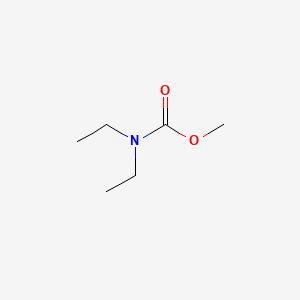
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

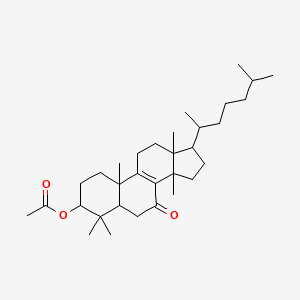
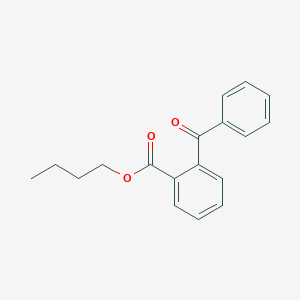
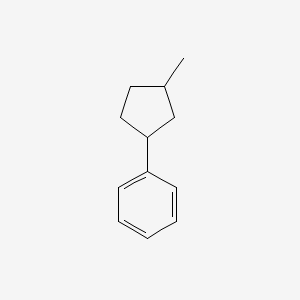
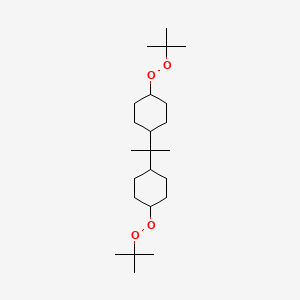
phosphanium bromide](/img/structure/B14744685.png)

